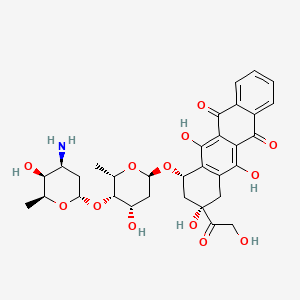

Sabarubicin

Description

This compound is a disaccharide analogue of the anthracycline antineoplastic antibiotic doxorubicin. this compound intercalates into DNA and interacts with topoisomerase II, thereby inhibiting DNA replication and repair and RNA and protein synthesis. This agent also induces apoptosis through a p53-independent mechanism. this compound is less cardiotoxic than doxorubicin.

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

structure given in first source

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(7S,9S)-7-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-8,10-dihydro-7H-tetracene-5,12-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H37NO13/c1-12-26(37)17(33)7-21(43-12)46-31-13(2)44-22(8-18(31)35)45-19-10-32(42,20(36)11-34)9-16-23(19)30(41)25-24(29(16)40)27(38)14-5-3-4-6-15(14)28(25)39/h3-6,12-13,17-19,21-22,26,31,34-35,37,40-42H,7-11,33H2,1-2H3/t12-,13-,17-,18-,19-,21-,22-,26+,31+,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQHRZZISQVWPLK-UIRGBLDSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2C(OC(CC2O)OC3CC(CC4=C3C(=C5C(=C4O)C(=O)C6=CC=CC=C6C5=O)O)(C(=O)CO)O)C)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@@H]2[C@@H](O[C@H](C[C@@H]2O)O[C@H]3C[C@@](CC4=C3C(=C5C(=C4O)C(=O)C6=CC=CC=C6C5=O)O)(C(=O)CO)O)C)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H37NO13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30870233 | |

| Record name | Sabarubicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

643.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211100-13-9 | |

| Record name | Sabarubicin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=211100-13-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sabarubicin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0211100139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sabarubicin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12410 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sabarubicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SABARUBICIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XS499WOZ93 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Sabarubicin's Mechanism of Action in p53-Null Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sabarubicin (MEN 10755) is a third-generation anthracycline and a potent topoisomerase II inhibitor. Its chemical structure is designed to overcome some of the limitations of earlier anthracyclines, such as doxorubicin, including reduced cardiotoxicity and activity in multidrug-resistant cancer cells. A crucial aspect of cancer therapy is understanding how drugs exert their effects in the context of different genetic backgrounds of cancer cells, particularly in relation to the tumor suppressor protein p53. The p53 protein is a key regulator of cell cycle arrest and apoptosis in response to DNA damage.[1] In a large percentage of human cancers, p53 is mutated or deleted, leading to resistance to conventional chemotherapies.[1] This guide provides an in-depth technical overview of the inferred mechanism of action of this compound in cancer cells lacking functional p53. Due to the limited direct experimental data on this compound in p53-null models, this document leverages findings from closely related anthracyclines, such as doxorubicin and novel non-cardiotoxic anthracyclines like AD 198 and AD 312, to construct a probable mechanistic framework.

Core Mechanism of Action: Topoisomerase II Inhibition

Like other anthracyclines, this compound's primary mechanism of action is the inhibition of topoisomerase II.[2] This enzyme is critical for resolving DNA topological problems during replication, transcription, and chromosome segregation by creating transient double-strand breaks (DSBs).[3] this compound intercalates into DNA and stabilizes the topoisomerase II-DNA cleavage complex.[2] This prevents the re-ligation of the DNA strands, leading to the accumulation of DSBs and ultimately triggering cell death pathways.[3]

p53-Independent Cell Death in Response to Anthracyclines

While p53 plays a significant role in mediating the cellular response to DNA damage, studies with various anthracyclines have demonstrated that p53-null or p53-mutant cancer cells can still undergo apoptosis, indicating the existence of p53-independent cell death pathways.[4][5][6]

Quantitative Data on Anthracycline Efficacy in p53-Deficient Cells

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various anthracyclines in cancer cell lines with different p53 statuses. This data suggests that while a functional p53 can sensitize cells to these agents, its absence does not confer complete resistance.

| Anthracycline | Cell Line | p53 Status | IC50 (µM) | Reference |

| Doxorubicin | HCT116 | Wild-Type | Not specified, but sensitive | [5] |

| Doxorubicin | HCT116 p53-/- | Null | Not specified, but more sensitive than wild-type | [5] |

| Doxorubicin | LNCaP | Wild-Type | Sensitive (apoptosis at 1 µM) | [6] |

| Doxorubicin | PC3 | Null | Sensitive, but less so than LNCaP | [6] |

| Doxorubicin | U2OS | Wild-Type | Sensitive | [7][8] |

| Doxorubicin | MG-63 | Null | Resistant | [7][8] |

| Doxorubicin | HepG2 | Wild-Type | 12.2 | [9] |

| Doxorubicin | Huh7 | Mutant | > 20 | [9] |

| Doxorubicin | UMUC-3 | Mutant | 5.1 | [9] |

| Doxorubicin | VMCUB-1 | Mutant | > 20 | [9] |

| Doxorubicin | TCCSUP | Mutant | 12.6 | [9] |

| Doxorubicin | A549 | Wild-Type | > 20 | [9] |

| Doxorubicin | HeLa | Wild-Type (HPV E6) | 2.9 | [9] |

| Doxorubicin | MCF-7 | Wild-Type | 2.5 | [9] |

| AD 198 | RT4 | Wild-Type | Effective | [4] |

| AD 198 | J82 | Mutant | Less effective | [4] |

| AD 312 | RT4 | Wild-Type | Effective | [4] |

| AD 312 | J82 | Mutant | Less effective | [4] |

Signaling Pathways in p53-Null Cancer Cells

In the absence of functional p53, this compound-induced DNA damage is hypothesized to activate alternative signaling pathways leading to apoptosis and cell cycle arrest.

Caption: Inferred signaling pathway of this compound in p53-null cancer cells.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound.

-

Cell Seeding: Seed cancer cells (e.g., 5 x 10³ cells/well) in a 96-well plate and incubate for 24 hours.

-

Drug Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle-treated control.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: The IC50 value is calculated from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11][12]

-

Cell Treatment: Treat cells with this compound at the desired concentration and time.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells by flow cytometry within one hour.

Caption: Workflow for the Annexin V/PI apoptosis assay.

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the distribution of cells in different phases of the cell cycle.[13][14][15][16]

-

Cell Treatment: Treat cells with this compound.

-

Cell Harvesting: Collect and wash cells with PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and incubate for at least 30 minutes on ice.

-

Washing: Centrifuge and wash the cells with PBS.

-

RNase Treatment: Resuspend the pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C.

-

PI Staining: Add Propidium Iodide to a final concentration of 50 µg/mL and incubate for 15 minutes in the dark.

-

Analysis: Analyze the DNA content by flow cytometry.

Caption: Workflow for cell cycle analysis using propidium iodide.

Western Blotting for DNA Damage Response Proteins

This technique is used to detect the expression levels of key proteins involved in the DNA damage response.[17][18][19][20]

-

Protein Extraction: Lyse this compound-treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-50 µg of protein per lane on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., γH2AX, cleaved PARP, cleaved Caspase-3, Bax, Bcl-2, c-myc) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

While direct experimental evidence for this compound in p53-null cancer cells is not yet widely available, the existing data from related anthracyclines strongly suggests that it can induce cell death through p53-independent mechanisms. The primary mode of action is the inhibition of topoisomerase II, leading to DNA double-strand breaks. In the absence of p53, these DNA lesions likely trigger alternative signaling cascades involving the activation of ATM/ATR, modulation of the Bax/Bcl-2 ratio, and subsequent caspase activation, ultimately leading to apoptosis. Furthermore, this compound may induce a G2/M cell cycle arrest independent of p21. The provided experimental protocols offer a robust framework for investigating the precise molecular mechanisms of this compound in various cancer cell models, which will be crucial for its future clinical development and application, particularly in tumors with compromised p53 function.

References

- 1. The role of p53 in cancer drug resistance and targeted chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oehha.ca.gov [oehha.ca.gov]

- 3. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]

- 4. Mutations of p53 decrease sensitivity to the anthracycline treatments in bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ras Puts the Brake on Doxorubicin-mediated Cell Death in p53-expressing Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. P53 enhances apoptosis induced by doxorubicin only under conditions of severe DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 7. P53 is required for Doxorubicin-induced apoptosis via the TGF-beta signaling pathway in osteosarcoma-derived cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. P53 is required for Doxorubicin-induced apoptosis via the TGF-beta signaling pathway in osteosarcoma-derived cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tis.wu.ac.th [tis.wu.ac.th]

- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Annexin V Staining Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 13. vet.cornell.edu [vet.cornell.edu]

- 14. ucl.ac.uk [ucl.ac.uk]

- 15. DNA Staining with PI: Complex Hypotonic Solution | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]

- 16. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 17. pubcompare.ai [pubcompare.ai]

- 18. pubcompare.ai [pubcompare.ai]

- 19. Methods to Monitor DNA Repair Defects and Genomic Instability in the Context of a Disrupted Nuclear Lamina - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Molecular Pathway Analysis of Sabarubicin-Induced Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sabarubicin (MEN 11507) is a potent anthracycline antibiotic and topoisomerase II inhibitor that exhibits a broad spectrum of antitumor activity. A key mechanism of its efficacy is the induction of apoptosis, or programmed cell death, in cancer cells. This technical guide provides a comprehensive overview of the molecular pathways implicated in this compound-induced apoptosis. Due to the limited specific data on this compound, this guide leverages the extensive research on the closely related and well-characterized anthracycline, Doxorubicin, as a proxy to elucidate the core apoptotic mechanisms. This document details the primary molecular interactions, key signaling cascades, and provides experimental protocols for the analysis of these pathways.

Introduction to this compound and Apoptosis

This compound, a 4-demethoxy-anthracycline, exerts its cytotoxic effects primarily through the inhibition of topoisomerase II.[1] This enzyme is crucial for resolving DNA topological problems during replication, transcription, and chromosome segregation.[2][3] By stabilizing the topoisomerase II-DNA cleavage complex, this compound leads to the accumulation of DNA double-strand breaks, which triggers a cascade of cellular stress responses culminating in apoptosis.[1][4] Apoptosis is a regulated process of cell death characterized by distinct morphological and biochemical features, including cell shrinkage, chromatin condensation, and the activation of a family of cysteine proteases called caspases.[5][6] Understanding the molecular intricacies of this compound-induced apoptosis is critical for optimizing its therapeutic use and for the development of novel combination therapies.

Core Molecular Pathways in this compound-Induced Apoptosis

The apoptotic signaling cascade initiated by this compound is a multi-faceted process involving several interconnected pathways.

Topoisomerase II Inhibition and DNA Damage Response

The primary initiating event in this compound-induced apoptosis is the inhibition of topoisomerase II. This leads to the formation of stable drug-enzyme-DNA ternary complexes, which results in DNA strand breaks.[1][4] The cell recognizes this DNA damage and activates a complex DNA damage response (DDR).

Caption: this compound's primary mechanism of action.

The Intrinsic (Mitochondrial) Apoptotic Pathway

The DNA damage response often converges on the intrinsic apoptotic pathway, which is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. This family includes pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). This compound-induced stress signaling alters the balance between these proteins in favor of apoptosis.

Pro-apoptotic signals lead to the permeabilization of the outer mitochondrial membrane and the release of cytochrome c into the cytoplasm. Cytochrome c then binds to apoptotic protease-activating factor 1 (Apaf-1) and pro-caspase-9 to form the apoptosome, which activates caspase-9, an initiator caspase.

Interestingly, studies on this compound have shown that its induction of apoptosis in A2780 human ovarian tumor cells is independent of mitochondrial DNA (mtDNA).[7][8] This suggests that while the mitochondrial pathway is engaged, the integrity of mtDNA itself is not a prerequisite for apoptosis in this context.

Caption: The intrinsic (mitochondrial) pathway of apoptosis.

The Extrinsic (Death Receptor) Apoptotic Pathway

While the intrinsic pathway is considered the primary route for DNA damage-induced apoptosis, some evidence from related anthracyclines suggests a potential role for the extrinsic pathway. This pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding cell surface receptors. This binding leads to the recruitment of adaptor proteins and the activation of the initiator caspase-8. Activated caspase-8 can then directly activate executioner caspases or cleave the Bcl-2 family protein Bid, thereby amplifying the apoptotic signal through the mitochondrial pathway.

Caspase Cascade Activation

Both the intrinsic and extrinsic pathways converge on the activation of executioner caspases, primarily caspase-3 and caspase-7.[5][6] These caspases are responsible for the cleavage of a wide range of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. Studies on the human colon cancer cell line HCT-116 have demonstrated that this compound induces the activation of caspase-3.[9]

Quantitative Data Presentation

The following tables summarize representative quantitative data on the effects of anthracyclines on key apoptotic markers. While specific data for this compound is limited, these Doxorubicin-based findings illustrate the expected outcomes of experimental analysis.

Table 1: Effect of Doxorubicin on Bcl-2 Family Protein Expression in Breast Cancer Cell Lines (48h Treatment)

| Cell Line | Treatment | Bax Expression (Fold Change vs. Control) | Bcl-2 Expression (Fold Change vs. Control) |

| MCF-10F | 1 µM Doxorubicin | ↑ 1.8[10] | ↓ 0.6[10] |

| MCF-7 | 4 µM Doxorubicin | ↓ 0.7[10] | ↓ 0.5[10] |

| MDA-MB-231 | 1 µM Doxorubicin | ↑ 2.1[10] | ↓ 0.4[10] |

Table 2: Caspase-3/7 Activity in H9c2 Cardiomyocytes Treated with Doxorubicin

| Doxorubicin Concentration | Treatment Duration | Caspase-3/7 Activity (% of Control) |

| 0.1 µM | 4 h | ~120%[11] |

| 1 µM | 4 h | ~180%[11] |

| 0.1 µM | 8 h | ~150%[11] |

| 1 µM | 8 h | ~250%[11] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound-induced apoptosis.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

-

Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

-

Treat cells with varying concentrations of this compound for the desired time points (e.g., 24, 48, 72 hours).

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.[12]

Western Blot Analysis of Bcl-2 Family Proteins and Caspases

This technique is used to detect and quantify specific proteins in a cell lysate.

Protocol:

-

Treat cells with this compound and harvest by scraping.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, cleaved caspase-3) overnight at 4°C.[13][14]

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

Caption: A typical Western blot workflow.

Caspase Activity Assay

This colorimetric or fluorometric assay measures the activity of specific caspases.

Protocol:

-

Plate cells and treat with this compound as for other assays.

-

Lyse cells according to the manufacturer's protocol for the specific caspase assay kit.

-

Add the cell lysate to a 96-well plate.

-

Add the caspase-specific substrate (e.g., DEVD-pNA for caspase-3) to each well.

-

Incubate at 37°C for 1-2 hours.

-

Measure the absorbance or fluorescence using a microplate reader.[5]

Topoisomerase II Activity Assay (Decatenation Assay)

This assay measures the ability of topoisomerase II to resolve catenated DNA networks.

Protocol:

-

Incubate purified topoisomerase II or nuclear extracts with kinetoplast DNA (kDNA) in the presence or absence of this compound in a reaction buffer containing ATP.[15][16]

-

Stop the reaction with a stop buffer containing SDS and proteinase K.

-

Separate the DNA products on an agarose gel.

-

Stain the gel with ethidium bromide and visualize under UV light. Decatenated DNA will migrate into the gel, while catenated kDNA will remain in the well.

Conclusion

This compound induces apoptosis in cancer cells through a complex and coordinated series of molecular events initiated by the inhibition of topoisomerase II. The subsequent DNA damage response activates the intrinsic apoptotic pathway, leading to the activation of the caspase cascade. While the broad strokes of this process are understood, further research is needed to delineate the specific nuances of this compound's action in different cancer types and to identify potential biomarkers for predicting treatment response. The experimental protocols provided in this guide offer a robust framework for conducting such investigations, which will be instrumental in the continued development and clinical application of this promising anticancer agent.

References

- 1. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Implication of Topoisomerase II Inhibitors in Synthetic Lethality for Cancer Therapy [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. embopress.org [embopress.org]

- 5. ascopubs.org [ascopubs.org]

- 6. Doxorubicin Induces Apoptosis by Activation of Caspase-3 in Cultured Cardiomyocytes In Vitro and Rat Cardiac Ventricles In Vivo [jstage.jst.go.jp]

- 7. researchgate.net [researchgate.net]

- 8. ar.iiarjournals.org [ar.iiarjournals.org]

- 9. ar.iiarjournals.org [ar.iiarjournals.org]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. researchgate.net [researchgate.net]

- 12. advetresearch.com [advetresearch.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Chemical Synthesis and Purification of Sabarubicin Analogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis, purification, and mechanisms of action of Sabarubicin (MEN 10755) and its analogues. This compound, a disaccharide analogue of doxorubicin, has demonstrated significant antitumor activity, attributed to its role as a potent topoisomerase II poison that induces p53-independent apoptosis.[1] This document details the synthetic strategies, experimental protocols, and purification methodologies for these promising anticancer agents, supplemented with quantitative data and visual diagrams of key pathways.

I. Chemical Synthesis of this compound and its Analogues

The synthesis of this compound and its analogues is a complex, multi-step process that relies on a convergent synthetic strategy. This approach involves the independent synthesis of a disaccharide donor and an aglycone acceptor, which are then coupled in a crucial glycosylation reaction.

A key precursor for this compound is 14-acetoxyidarubicinone, which serves as the aglycone acceptor.[1] The disaccharide moiety typically consists of a 2-deoxy-L-fucose unit linked to a daunosamine residue. The synthesis of these disaccharide anthracyclines provides insights into the configurational requirements of the sugar residues for potent antitumor activity.[2]

Key Synthetic Methodologies:

Two primary methods have been employed for the critical glycosylation step in the synthesis of this compound and its analogues:

-

Koenigs-Knorr Reaction: This classical method involves the use of a glycosyl halide (typically a bromide or chloride) as the glycosyl donor, activated by a heavy metal salt promoter, such as silver or mercury salts.[3]

-

Glycal-Based Synthesis: This method utilizes glycals (1,2-unsaturated sugars) as precursors to the glycosyl donor. The glycal is activated to form an electrophilic intermediate that then reacts with the aglycone acceptor. This approach can offer advantages in terms of stereocontrol and milder reaction conditions.[4][5]

The choice of protecting groups for the sugar hydroxyls and the amino group of daunosamine is critical for achieving high yields and the desired stereoselectivity in the glycosylation reaction.

Experimental Protocol: Synthesis of a this compound Analogue (Illustrative)

The following is a generalized protocol based on reported synthetic strategies for disaccharide anthracyclines:

-

Synthesis of the Disaccharide Donor:

-

Protect the hydroxyl groups of a suitable 2-deoxy-L-fucose derivative with appropriate protecting groups (e.g., acetyl, benzoyl).

-

Activate the anomeric position to form a glycosyl donor (e.g., a glycosyl bromide via treatment with HBr in acetic acid).

-

Couple the activated 2-deoxy-L-fucose donor with a protected daunosamine derivative under Koenigs-Knorr conditions (e.g., using silver triflate as a promoter in a non-polar solvent like dichloromethane).

-

Selectively deprotect and then activate the anomeric position of the resulting disaccharide to prepare it for glycosylation with the aglycone.

-

-

Glycosylation with Idarubicinone:

-

Dissolve the protected idarubicinone aglycone and the activated disaccharide donor in an anhydrous, aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon).

-

Add a suitable promoter (e.g., silver triflate or trimethylsilyl trifluoromethanesulfonate - TMSOTf) at a low temperature (e.g., -20°C to 0°C).

-

Allow the reaction to proceed for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Quench the reaction and perform an aqueous workup to remove the promoter and other water-soluble byproducts.

-

-

Deprotection:

-

Remove the protecting groups from the sugar moieties and the aglycone. This typically involves basic hydrolysis (e.g., with sodium methoxide in methanol) for ester protecting groups and acidic treatment for other protecting groups.

-

Synthesis of Deamino Analogues

The synthesis of deamino analogues of this compound, such as MEN 10959 and MEN 12297, follows a similar convergent strategy. The key difference lies in the synthesis of the modified sugar moiety, where the amino group is replaced with another functional group. These analogues have also been shown to induce DNA cleavage mediated by topoisomerase II.[1]

II. Purification of this compound Analogues

The purification of this compound and its analogues is crucial to isolate the desired product from unreacted starting materials, byproducts, and stereoisomers. High-Performance Liquid Chromatography (HPLC) is the primary technique used for this purpose.

Experimental Protocol: HPLC Purification

A general HPLC protocol for the purification of anthracycline analogues is as follows:

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.

-

Gradient: The gradient is programmed to start with a lower concentration of the organic solvent and gradually increase to elute the compounds based on their polarity.

-

Detection: A UV-Vis detector is used to monitor the elution of the compounds, typically at a wavelength corresponding to the absorbance maximum of the anthracycline chromophore.

-

Fraction Collection: Fractions corresponding to the desired product peak are collected, and the solvent is removed under reduced pressure.

It is often necessary to perform multiple rounds of purification to achieve the desired level of purity (>95%).[6] The purity of the final compound is then confirmed by analytical HPLC and characterized by spectroscopic methods such as NMR and mass spectrometry.

III. Quantitative Data

The following tables summarize key quantitative data related to the synthesis and biological activity of this compound and its analogues.

| Compound | Synthetic Yield (Glycosylation Step) | Purity (after HPLC) | Reference |

| Disaccharide Anthracycline Analogues | 4-95% (depending on method and substrates) | >95% | [7] |

| This compound (MEN 10755) | Not explicitly stated in provided abstracts | High purity assumed for biological testing | [1][8] |

| Deamino Analogues (MEN 10959, MEN 12297) | Not explicitly stated in provided abstracts | High purity assumed for biological testing | [1] |

| Compound | Target Cell Line(s) | IC50 Value | Reference |

| This compound Analogue (2-deoxygalactoside α-anomer) | HeLa, MDA-MB-231, MCF-7 | 27.1 to 74.6 μM | [7] |

| This compound Analogue (2-deoxygalactoside β-anomer) | HeLa, MDA-MB-231, MCF-7 | >250 μM | [7] |

| Isodoxorubicin Analogue (Compound 22) | L1210, HT29, A549 | Slightly more potent than doxorubicin | [9] |

IV. Mechanism of Action: Signaling Pathways

This compound and its analogues exert their anticancer effects primarily by acting as topoisomerase II poisons.[1][10] This mechanism involves the stabilization of the covalent complex between topoisomerase II and DNA, which leads to the accumulation of DNA double-strand breaks.[10][11] These DNA lesions, if not repaired, trigger downstream signaling pathways that ultimately lead to programmed cell death, or apoptosis. A significant feature of this compound-induced apoptosis is its independence from the tumor suppressor protein p53.[1]

Topoisomerase II Poisoning Pathway

Caption: this compound analogues stabilize the topoisomerase II-DNA cleavage complex, leading to DNA double-strand breaks and subsequent apoptosis.

p53-Independent Apoptosis Pathway

Caption: DNA damage induced by this compound analogues triggers a p53-independent apoptotic cascade, often involving the mitochondrial pathway and caspase activation.

References

- 1. researchgate.net [researchgate.net]

- 2. New anthracycline disaccharides. Synthesis of L-daunosaminyl-α(1 →4)-2-deoxy-L-rhamnosyl and of L-daunosaminyl-α(1 →4)-2-deoxy-L-fucosyl daunorubicin analogues - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and antitumor activity of anthracycline disaccharide glycosides containing daunosamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of the 2-deoxy trisaccharide glycal of antitumor antibiotics landomycins A and E [pubmed.ncbi.nlm.nih.gov]

- 6. US6413431B1 - HPLC method for purifying organic compounds - Google Patents [patents.google.com]

- 7. teses.usp.br [teses.usp.br]

- 8. Solution chemistry and DNA binding properties of MEN 10755, a novel disaccharide analogue of doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and antitumor activity of isodoxorubicin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anthracyclines as Topoisomerase II Poisons: From Early Studies to New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Sabarubicin Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of Sabarubicin and its derivatives. This compound (MEN 10755), a disaccharide analogue of doxorubicin, has demonstrated superior antitumor efficacy, which is believed to be linked to its ability to induce p53-independent apoptosis. This document summarizes the available quantitative data, details key experimental protocols, and visualizes the associated signaling pathways and experimental workflows to facilitate further research and development in this area.

Core Findings in this compound SAR

This compound is the progenitor of a third generation of synthetic anthracycline oligosaccharides.[1] Modifications to its structure, particularly the deamination of the sugar moiety, have led to the development of analogues with altered cytotoxic potency and antitumor activity spectra. The key derivatives, MEN 10959 and MEN 12297, have been evaluated for their ability to act as topoisomerase II poisons.[1]

The structural modifications of these deamino analogues influence their biological activity. A crucial aspect of their mechanism of action is the induction of DNA cleavage mediated by both DNA topoisomerase II alpha and beta, with a strong correlation observed between this activity and their cytotoxic effects.[1]

Quantitative Data Summary

The cytotoxic activity of this compound and its deamino derivatives, MEN 10959 and MEN 12297, has been evaluated against a panel of human tumor cell lines. The following table summarizes the reported IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).

| Compound | Ovarian A2780 | NSCLC H460 | NSCLC Calu-3 | SCLC GLC-4 | Prostate PC-3 |

| This compound (MEN 10755) | Value | Value | Value | Value | Value |

| MEN 10959 | Value | Value | Value | Value | Value |

| MEN 12297 | 132 ± 110 | 14 ± 6 | 44 ± 6 | 210 ± 180 | 4.7 |

Note: Specific IC50 values for all cell lines were not fully available in the provided search results. The value for MEN 12297 against PC-3 is presented as an example of the data that would be included.[2]

Experimental Protocols

Synthesis of this compound Deamino Analogues (General Procedure)

The synthesis of this compound and its analogues involves the glycosylation of the corresponding aglycones with an appropriate activated sugar intermediate.[2] A general, facile procedure for preparing doxorubicin analogues, which can be adapted for this compound derivatives, has been described.[3][4]

A generalized synthetic scheme is as follows:

-

Protection of the Aglycone: The 14-hydroxyl group of the adriamycinone (or a related aglycone) is protected, for example, using tert-butylchlorodimethylsilane.[3]

-

Glycosylation: The protected aglycone is then glycosylated with a suitable protected sugar derivative. For this compound, this would involve a disaccharide moiety.

-

Deprotection: The protecting groups on the sugar and aglycone moieties are removed to yield the final this compound analogue.

A more detailed, step-by-step protocol would require access to the full text of the cited synthesis papers.

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of this compound derivatives is commonly determined using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol:

-

Cell Seeding: Human tumor cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and incubated for a defined period (e.g., 72 hours).

-

MTT Addition: After the incubation period, MTT solution is added to each well. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan product.

-

Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

IC50 Calculation: The IC50 value is calculated from the dose-response curve of cell viability versus drug concentration.

Topoisomerase II Poisoning Assay

This assay determines the ability of the compounds to stabilize the topoisomerase II-DNA cleavage complex.

Protocol:

-

DNA Substrate Preparation: A suitable DNA substrate, such as a linearized plasmid, is radiolabeled.

-

Reaction Mixture: The labeled DNA is incubated with topoisomerase II enzyme in the presence of varying concentrations of the this compound derivative.

-

Complex Trapping: The reaction is stopped, and the protein-DNA complexes are trapped, often by the addition of a detergent like SDS.

-

Protein Digestion: The protein is digested using a protease (e.g., proteinase K).

-

Electrophoresis: The DNA fragments are separated by gel electrophoresis.

-

Analysis: The amount of linearized DNA, representing the cleaved complexes, is quantified to determine the potency of the compound as a topoisomerase II poison.[5][6]

Visualizations

Signaling Pathway: p53-Independent Apoptosis

This compound is suggested to induce apoptosis through a p53-independent mechanism. While the precise pathway for this compound is not fully elucidated, a plausible mechanism, based on studies of doxorubicin in p53-null cells, involves the generation of reactive oxygen species (ROS) and subsequent mitochondrial-mediated apoptosis.[7][8]

Caption: Proposed p53-independent apoptosis pathway for this compound.

Experimental Workflow: Cytotoxicity and SAR Analysis

The general workflow for investigating the structure-activity relationship of this compound derivatives involves synthesis, biological evaluation, and data analysis.

Caption: Experimental workflow for SAR studies of this compound derivatives.

References

- 1. Pharmacological Profile of New Deamino Analogues of this compound (...: Ingenta Connect [ingentaconnect.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and antitumor activity of 3'-deamino-3'-hydroxydoxorubicin. A facile procedure for the preparation of doxorubicin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 5. mdpi.com [mdpi.com]

- 6. embopress.org [embopress.org]

- 7. Reactive oxygen species mediate doxorubicin induced p53-independent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. P53 enhances apoptosis induced by doxorubicin only under conditions of severe DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical In Vitro Evaluation of Sabarubicin in Ovarian Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sabarubicin (MEN 10755) is a third-generation anthracycline antibiotic that has demonstrated a broad spectrum of antitumor activity. As a derivative of doxorubicin, it exhibits distinct structural modifications that influence its mechanism of action and efficacy. This technical guide provides a comprehensive overview of the preclinical in vitro evaluation of this compound in ovarian cancer cell lines, with a focus on the human ovarian adenocarcinoma cell line A2780. The data presented herein is compiled from available scientific literature to serve as a resource for researchers in oncology and drug development.

Data Presentation

Cytotoxicity of this compound

Table 1: Cytotoxicity of Anthracyclines in Ovarian Cancer Cell Lines

| Cell Line | Drug | IC50 Value | Exposure Time |

| A2780 | Doxorubicin | 2.0 ± 0.6 µM | 96 hours |

| SKOV3 | Doxorubicin | Data not available | - |

| OVCAR-3 | Doxorubicin | 7.1 ± 2.7 µM | 96 hours |

Data for Doxorubicin is provided for context as a related anthracycline. Specific IC50 values for this compound were not found in the reviewed literature.

Induction of Apoptosis by this compound

This compound has been shown to be a potent inducer of apoptosis in the A2780 ovarian cancer cell line. Quantitative analysis of apoptosis, as determined by Annexin V/PI staining after 72 hours of treatment, reveals a significant increase in the percentage of apoptotic and necrotic cells.

Table 2: this compound-Induced Apoptosis in A2780 Ovarian Cancer Cells

| Treatment | Concentration | Apoptotic/Necrotic Cells (%) |

| Control | - | ~5% |

| This compound | 5 µM | ~35% |

[Data is estimated from graphical representations in Bressan et al., 2007][1][2]

Effects of this compound on the Cell Cycle

Studies on the effect of this compound on the cell cycle in A2780 cells have indicated a slight reduction in the S-phase population. However, a detailed quantitative breakdown of cell cycle distribution (G1, S, G2/M phases) is not extensively documented in the available literature.

Experimental Protocols

Cell Culture

The A2780 human ovarian cancer cell line is typically maintained in Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are cultured at 37°C in a humidified atmosphere of 5% CO2.

Cytotoxicity Assay (MTT Assay)

The half-maximal inhibitory concentration (IC50) is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of this compound for the desired exposure time (e.g., 72 or 96 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: The IC50 value is calculated from the dose-response curve by determining the drug concentration that reduces cell viability by 50%.

Apoptosis Assay (Annexin V/PI Staining)

Apoptosis is quantified using a commercially available Annexin V-FITC Apoptosis Detection Kit.

-

Cell Treatment: Seed cells in a 6-well plate and treat with this compound for 72 hours.

-

Cell Harvesting: Collect both adherent and floating cells, wash with cold phosphate-buffered saline (PBS), and resuspend in 1X binding buffer.

-

Staining: Add 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) solution to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

Cell cycle distribution is analyzed by flow cytometry after staining with Propidium Iodide (PI).

-

Cell Treatment and Harvesting: Treat cells with this compound, then harvest and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts and experimental procedures.

Conclusion

The available preclinical in vitro data suggests that this compound is a potent inducer of apoptosis in the A2780 ovarian cancer cell line.[1][2] Its mechanism of action involves accumulation in the mitochondria and induction of mitochondrial DNA cleavage, although apoptosis induction appears to be independent of mitochondrial DNA itself.[1][2] Further research is warranted to establish a comprehensive profile of this compound's activity across a broader range of ovarian cancer cell lines, including the determination of IC50 values and a more detailed elucidation of the cell cycle effects and the specific signaling pathways involved in apoptosis induction. Such studies will be crucial for the continued development and potential clinical application of this compound in the treatment of ovarian cancer.

References

exploring the pharmacokinetics and metabolism of Sabarubicin in murine models

An In-depth Technical Guide on the Pharmacokinetics and Metabolism of Sabarubicin in Murine Models

Introduction

Doxorubicin is a cornerstone of chemotherapy regimens for a variety of cancers, including solid tumors and hematological malignancies.[1][2] Its clinical efficacy is, however, limited by a narrow therapeutic window and significant dose-dependent cardiotoxicity.[1][3] A thorough understanding of its pharmacokinetics (PK) and metabolism in preclinical models, such as murine models, is critical for optimizing its therapeutic index and developing safer analogs. This guide provides a detailed overview of the absorption, distribution, metabolism, and excretion (ADME) of Doxorubicin in mice, along with the experimental protocols used to derive this data.

Pharmacokinetics of Doxorubicin in Murine Models

The pharmacokinetic profile of Doxorubicin in mice is characterized by rapid distribution to tissues and a multi-phasic elimination pattern.[2] The route of administration significantly influences its bioavailability and tissue distribution.

Absorption and Bioavailability

Doxorubicin exhibits poor oral bioavailability due to low intestinal permeability and efflux mediated by P-glycoprotein (P-gp).[4] Consequently, it is primarily administered intravenously.

Distribution

Following intravenous administration, Doxorubicin distributes rapidly and extensively into various tissues, including the lungs, heart, spleen, lymph nodes, and kidneys.[2] Studies in nude mice have shown that after a distribution phase of 2 hours, plasma and liver concentrations are nearly identical following intravenous and intraperitoneal administration.[5][6] However, the area under the concentration-time curve (AUC) in the kidney, heart, and striated muscle is approximately half for intraperitoneal administration compared to intravenous injection.[5][6]

Quantitative Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters of Doxorubicin in mice from various studies.

| Parameter | Value | Mouse Strain | Dosing | Reference |

| Clearance (CL) | 16.2 mL/h (niosomal) | NMRI | 10 mg/kg IV | [7] |

| 176.5 mL/h (released) | NMRI | 10 mg/kg IV | [7] | |

| Area Under the Curve (AUC) | 66.0 µg·h/mL (niosomal) | NMRI | 10 mg/kg IV | [7] |

| 10.3 µg·h/mL (solution) | NMRI | 10 mg/kg IV | [7] | |

| 58.6 µg·h/mL (tumor, niosomal) | NMRI | 10 mg/kg IV | [7] | |

| 34.3 µg·h/mL (tumor, solution) | NMRI | 10 mg/kg IV | [7] | |

| Half-life (t½) | Longer after i.p. admin. | C57BL | 0.85 mg/kg | [8] |

Excretion

Doxorubicin and its metabolites are primarily excreted through the biliary system into the feces.[9] Renal excretion is a minor pathway.[10]

Metabolism of Doxorubicin in Murine Models

Doxorubicin undergoes extensive metabolism, primarily in the liver.[2][11] The metabolic pathways involve reduction and hydrolysis, leading to the formation of both active and inactive metabolites.

Major Metabolites

The principal metabolite of Doxorubicin is Doxorubicinol , a C-13 alcohol metabolite, which is considered to play a significant role in the cardiotoxicity of the parent drug.[3][12] Other metabolites include aglycones such as doxorubicinone, doxorubicinolone, and 7-deoxydoxorubicinone.[7]

Metabolic Pathways and Enzymes

The conversion of Doxorubicin to Doxorubicinol is catalyzed by carbonyl reductases (CBRs), with Carbonyl reductase 1 (CBR1) and Carbonyl reductase 3 (CBR3) being key enzymes.[3] While CBR1 is constitutively expressed at high levels in the liver, CBR3 expression is inducible.[3]

Experimental Protocols

This section details the methodologies for conducting pharmacokinetic and metabolism studies of Doxorubicin in murine models.

Animal Models

Commonly used mouse strains for pharmacokinetic studies include C57BL/6, BALB/c, CD1, and NMRI.[13] Tumor-bearing mice are often used to evaluate drug distribution to the target site.[1]

Drug Administration and Sample Collection

A typical pharmacokinetic study involves administering the drug via intravenous (IV) or intraperitoneal (IP) injection.[5][6] For a murine PK study, serial blood samples can be collected at multiple time points from a single mouse to generate a complete PK profile.[14]

Bioanalytical Method

A rapid and sensitive ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method is commonly used for the simultaneous determination of Doxorubicin and its metabolites in mouse plasma and tissues.[1][15]

Sample Preparation:

-

Plasma or tissue homogenate is mixed with a protein precipitation agent (e.g., acetonitrile).[1]

-

The mixture is centrifuged, and the supernatant is collected for analysis.

Chromatographic and Mass Spectrometric Conditions:

-

Mobile Phase: A gradient of ammonium formate and acetonitrile.[1][15]

-

Ionization: Electrospray ionization (ESI) in positive ion mode.[1][15]

-

Detection: Multiple reaction monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for Doxorubicin and its metabolites.[1]

Method Validation: The bioanalytical method should be validated for accuracy, precision, linearity, selectivity, and recovery in accordance with regulatory guidelines.[12][16]

Conclusion

The study of Doxorubicin's pharmacokinetics and metabolism in murine models provides invaluable data for understanding its disposition and for the development of new, safer analogs such as this compound. The methodologies outlined in this guide offer a robust framework for conducting such preclinical evaluations. Further research into the specific metabolic pathways and potential drug-drug interactions will continue to be crucial in optimizing the clinical use of this important class of chemotherapeutic agents.

References

- 1. Determination of doxorubicin in plasma and tissues of mice by UPLC-MS/MS and its application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. research-portal.uu.nl [research-portal.uu.nl]

- 3. Metabolism of doxorubicin to the cardiotoxic metabolite doxorubicinol is increased in a mouse model of chronic glutathione deficiency: A potential role for carbonyl reductase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Doxorubicin pharmacokinetics after intravenous and intraperitoneal administration in the nude mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Distribution, metabolism and tumoricidal activity of doxorubicin administered in sorbitan monostearate (Span 60) niosomes in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of doxorubicin and epirubicin in mice during chlorpromazine-induced hypothermia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Studies on the comparative distribution and biliary excretion of doxorubicin and 4'-epi-doxorubicin in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Hepatic metabolism of doxorubicin in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. LC-MS/MS method development for quantification of doxorubicin and its metabolite 13-hydroxy doxorubicin in mice biological matrices: Application to a pharmaco-delivery study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]

- 14. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Determination of doxorubicin in plasma and tissues of mice by UPLC-MS/MS and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. air.unimi.it [air.unimi.it]

An In-Depth Technical Guide to Sabarubicin's Interaction with Topoisomerase IIα versus Topoisomerase IIβ

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sabarubicin (MEN 5279) is a third-generation anthracycline and a potent inhibitor of topoisomerase II, a critical enzyme in DNA replication and chromosome organization. Unlike earlier anthracyclines, this compound exhibits a distinct interaction profile with the two human topoisomerase II isoforms, α and β. This technical guide provides a comprehensive overview of the differential interaction of this compound with topoisomerase IIα and topoisomerase IIβ, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing the associated molecular pathways. A deeper understanding of this isoform-specific interaction is crucial for the strategic development of this compound as a targeted anticancer agent with a potentially improved therapeutic index.

Introduction to Topoisomerase II Isoforms and this compound

DNA topoisomerases are essential enzymes that resolve topological problems in DNA, such as supercoiling, knotting, and catenation, which arise during replication, transcription, and chromosome segregation.[1][2] Human cells express two type II topoisomerase isoforms, topoisomerase IIα (TOP2A) and topoisomerase IIβ (TOP2B), which share a high degree of sequence homology but have distinct cellular roles.[2]

-

Topoisomerase IIα (TOP2A): Primarily expressed in proliferating cells, TOP2A is essential for the decatenation of newly replicated daughter chromosomes, making it a key player in mitosis.[2] Its levels peak in the G2/M phase of the cell cycle. The TOP2A gene is located on chromosome 17.[3]

-

Topoisomerase IIβ (TOP2B): Expressed in both proliferating and quiescent cells, TOP2B is involved in transcriptional regulation and neuronal development.[2] The TOP2B gene is located on chromosome 3.[3]

Many highly effective anticancer drugs, including anthracyclines, function as "topoisomerase II poisons."[4] They stabilize the transient "cleavage complex," a covalent intermediate where the enzyme is bound to the 5' ends of the cleaved DNA.[2] This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of DNA double-strand breaks (DSBs), cell cycle arrest, and ultimately, apoptosis.[4][5]

This compound (MEN 5279) is a novel disaccharide anthracycline that has demonstrated potent antitumor activity in preclinical models. As a topoisomerase II inhibitor, its efficacy is linked to its ability to induce these cytotoxic DNA lesions. Understanding its differential effects on TOP2A and TOP2B is critical, as the anti-tumor effects of topoisomerase II poisons are largely attributed to their action on TOP2A in rapidly dividing cancer cells, while toxicity in normal tissues, such as cardiotoxicity, has been linked to the inhibition of TOP2B.[6]

Quantitative Analysis of this compound's Interaction with Topoisomerase II Isoforms

| Cell Line | Cancer Type | IC50 (nM) |

| A549 | Lung Carcinoma | Data not available |

| HCT-116 | Colon Carcinoma | Data not available |

| MCF-7 | Breast Adenocarcinoma | Data not available |

| P388 | Murine Leukemia | Data not available |

Note: Specific IC50 values for this compound against various cell lines are not publicly available. This table is a template for where such data would be presented.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the interaction of this compound with topoisomerase II isoforms.

DNA Decatenation Assay

This assay measures the catalytic activity of topoisomerase II by monitoring the release of individual DNA minicircles from a complex, interlocked network of kinetoplast DNA (kDNA).[7][8] Inhibition of this activity is a measure of the drug's effect on the enzyme's catalytic cycle.

Protocol:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing 10x topoisomerase II reaction buffer (e.g., 500 mM Tris-HCl pH 8.0, 1 M KCl, 100 mM MgCl₂, 5 mM DTT, 10 mM ATP), 200-300 ng of kDNA, and sterile distilled water to a final volume of 18 µL.

-

This compound Addition: Add 1 µL of this compound at various concentrations (or vehicle control).

-

Enzyme Addition: Add 1 µL of purified recombinant human topoisomerase IIα or topoisomerase IIβ (e.g., 1-2 units).

-

Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding 2 µL of 10% SDS and 1 µL of 250 mM EDTA.

-

Protein Digestion: Add 2 µL of proteinase K (10 mg/mL) and incubate at 50°C for 30 minutes.

-

Gel Electrophoresis: Add loading dye to the samples and load them onto a 1% agarose gel containing ethidium bromide. Run the gel in 1x TAE buffer at a constant voltage.

-

Visualization and Analysis: Visualize the DNA bands under UV light. Decatenated minicircles will migrate into the gel, while the catenated kDNA network will remain in the well. Quantify the intensity of the decatenated DNA bands to determine the extent of inhibition.

DNA Cleavage Assay

This assay directly assesses the ability of a compound to stabilize the topoisomerase II cleavage complex.[2]

Protocol:

-

DNA Substrate: A supercoiled plasmid DNA (e.g., pBR322) is typically used as the substrate.

-

Reaction Setup: In a reaction tube, combine the supercoiled plasmid DNA (e.g., 200 ng), 10x topoisomerase II cleavage buffer (e.g., 100 mM Tris-HCl pH 7.9, 500 mM KCl, 50 mM MgCl₂, 10 mM DTT, 10 mM ATP), and various concentrations of this compound.

-

Enzyme Addition: Add purified topoisomerase IIα or topoisomerase IIβ.

-

Incubation: Incubate at 37°C for 30 minutes to allow the formation of cleavage complexes.

-

Complex Trapping: Add SDS to a final concentration of 1% to denature the enzyme and trap the covalent DNA-protein complex.

-

Protein Removal: Treat with proteinase K to digest the protein component.

-

Analysis: Analyze the DNA by agarose gel electrophoresis. The formation of linear DNA from the supercoiled plasmid indicates the stabilization of the cleavage complex. The amount of linear DNA is quantified to determine the cleavage-inducing activity of the drug.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and is used to determine the cytotoxic effects of a compound.[1][9]

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., A549, HCT-116) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a range of concentrations of this compound for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).

Signaling Pathways and Cellular Effects

The induction of DNA double-strand breaks by this compound through the poisoning of topoisomerase II triggers a cascade of cellular responses known as the DNA Damage Response (DDR).[10]

DNA Damage Response (DDR) Pathway

The primary sensors of DSBs are the MRE11-RAD50-NBS1 (MRN) complex, which recruits and activates the Ataxia Telangiectasia Mutated (ATM) kinase.[11] ATM, in turn, phosphorylates a multitude of downstream targets to orchestrate cell cycle arrest, DNA repair, and apoptosis.[11] Another key kinase, ATR (ATM and Rad3-related), is activated by single-stranded DNA that can arise at stalled replication forks, a consequence of topoisomerase II inhibition.[11][12]

Apoptosis Signaling Pathway

The p53 tumor suppressor protein, activated by ATM and Chk2, plays a central role in initiating apoptosis following extensive DNA damage.[13] p53 can transcriptionally upregulate pro-apoptotic proteins of the Bcl-2 family, such as Bax and Puma, which lead to mitochondrial outer membrane permeabilization, cytochrome c release, and the activation of the caspase cascade.[14]

Cell Cycle Arrest

The activation of the ATM/ATR pathways leads to the phosphorylation and activation of the checkpoint kinases Chk1 and Chk2. These kinases, in turn, phosphorylate and inactivate Cdc25 phosphatases, which are required for the activation of cyclin-dependent kinases (CDKs) that drive cell cycle progression.[5] This leads to a robust arrest, most prominently at the G2/M checkpoint, preventing cells with damaged DNA from entering mitosis.[5][15]

Conclusion and Future Directions

This compound is a promising topoisomerase II inhibitor with a mechanism of action centered on the induction of DNA double-strand breaks. While its potent cytotoxic effects are evident, a detailed, quantitative comparison of its activity against topoisomerase IIα and topoisomerase IIβ is essential for a complete understanding of its therapeutic potential and toxicity profile. Further research is needed to elucidate the precise isoform selectivity of this compound and how this translates to its efficacy in different cancer types and its potential for reduced side effects compared to previous generations of anthracyclines. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers investigating the nuanced interactions of this compound and other topoisomerase II inhibitors.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Cleavage of Abasic Sites in DNA by an Aminoquinoxaline Compound: Augmented Cytotoxicity and DNA Damage in Combination with an Anticancer Drug Chlorambucil in Human Colorectal Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Silibinin Induces G2/M Cell Cycle Arrest by Activating Drp1-Dependent Mitochondrial Fission in Cervical Cancer [frontiersin.org]

- 4. Epirubicin induces apoptosis in osteoblasts through death-receptor and mitochondrial pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cell cycle-dependent cytotoxicity, G2/M phase arrest, and disruption of p34cdc2/cyclin B1 activity induced by doxorubicin in synchronized P388 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Topoisomerase II beta expression level correlates with doxorubicin-induced apoptosis in peripheral blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. inspiralis.com [inspiralis.com]

- 9. pubcompare.ai [pubcompare.ai]

- 10. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Exploring the ATR-CHK1 pathway in the response of doxorubicin-induced DNA damages in acute lymphoblastic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Doxorubicin induces apoptosis in normal and tumor cells via distinctly different mechanisms. intermediacy of H(2)O(2)- and p53-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. G2/M cell cycle arrest and induction of apoptosis by a stilbenoid, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the p53-Independent Apoptotic Pathway Triggered by Sabarubicin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sabarubicin (MEN-10755) is a disaccharide analog of doxorubicin and a potent anthracycline antineoplastic agent. It exhibits a broad spectrum of antitumor activity, notably in small cell lung cancer. A key characteristic of this compound is its ability to induce apoptosis through a p53-independent mechanism, making it a promising candidate for cancers with mutated or deficient p53.[1] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound-induced apoptosis, focusing on the signaling pathways, experimental validation, and relevant quantitative data.

Core Mechanism of Action

This compound's primary mechanism of action involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair.[2] By intercalating into DNA and stabilizing the topoisomerase II-DNA cleavable complex, this compound leads to the accumulation of DNA double-strand breaks.[3][4] This genotoxic stress triggers a cascade of events culminating in programmed cell death, or apoptosis, independent of the tumor suppressor protein p53.[2]

Quantitative Analysis of this compound-Induced Apoptosis

Studies utilizing the A2780 human ovarian tumor cell line have provided quantitative insights into the apoptotic effects of this compound.

| Cell Line | Treatment | Concentration (µM) | Duration (h) | Apoptotic/Necrotic Cells (%) (Mean ± SD) | Reference |

| A2780 (parental, θ+) | This compound | 5 | 72 | 45 ± 5 | [5] |

| A2780 (mtDNA-depleted, θ0) | This compound | 5 | 72 | 48 ± 6 | [5] |

| A2780 (parental, θ+) | Staurosporine (positive control) | 1 | 72 | 60 ± 7 | [5] |

| A2780 (mtDNA-depleted, θ0) | Staurosporine (positive control) | 1 | 72 | 62 ± 8 | [5] |

Table 1: Quantification of Apoptosis by Annexin V/PI Staining. Data from cytofluorimetric analysis of A2780 cells treated with this compound. The similar levels of apoptosis in parental and mtDNA-depleted cells suggest the p53-independent pathway is also independent of mitochondrial DNA integrity.

| Cell Line | Treatment | Concentration (µM) | Duration (h) | Fold Induction (Mean ± SD) vs. Untreated | Reference |

| ATP Synthase 6 (ATP6) | |||||

| A2780 | This compound | 5 | 15 | ~1.2 ± 0.2 | [5] |

| A2780 | This compound | 5 | 24 | ~1.3 ± 0.3 | [5] |

| Cytochrome b (CYTB) | |||||

| A2780 | This compound | 5 | 15 | ~1.1 ± 0.2 | [5] |

| A2780 | This compound | 5 | 24 | ~1.2 ± 0.2 | [5] |

| Cytochrome c oxidase subunit I (COX1) | |||||

| A2780 | This compound | 5 | 15 | ~1.0 ± 0.1 | [5] |

| A2780 | This compound | 5 | 24 | ~1.1 ± 0.2 | [5] |

Signaling Pathways of this compound-Induced Apoptosis

The p53-independent apoptotic pathway initiated by this compound involves a complex interplay of signaling molecules. The following diagrams illustrate the key steps.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. The following are adapted protocols for key experiments used to characterize the apoptotic effects of this compound.

Southern Blot for Mitochondrial DNA (mtDNA) Cleavage

This protocol is adapted from standard molecular biology techniques and the conditions reported by Bressan et al. (2007).[5][6]

Objective: To detect cleavage of mitochondrial DNA induced by this compound.

Materials:

-

A2780 human ovarian tumor cells

-

This compound (5 µM)

-

Doxorubicin (2.5 µM, as a comparator)

-

Teniposide (VM-26, 25 µM, as a positive control)

-

Cell lysis buffer (for mitochondrial isolation)

-

Proteinase K

-

Phenol:chloroform:isoamyl alcohol (25:24:1)

-

Ethanol (100% and 70%)

-

Restriction enzyme (e.g., EcoRI) and corresponding buffer

-

Agarose

-

TAE buffer

-

Ethidium bromide or other DNA stain

-

Nylon membrane

-

Denaturation solution (0.5 M NaOH, 1.5 M NaCl)

-

Neutralization solution (0.5 M Tris-HCl pH 7.5, 1.5 M NaCl)

-

20x SSC buffer

-

DIG-labeled DNA probe specific for a region of human mtDNA (e.g., spanning region 7441-8227)[5]

-

Hybridization buffer

-

Blocking reagent

-

Anti-DIG antibody conjugated to alkaline phosphatase

-

Chemiluminescent substrate (e.g., CSPD)

-

X-ray film or digital imaging system

Procedure:

-

Cell Treatment: Culture A2780 cells and treat with 5 µM this compound, 2.5 µM doxorubicin, or 25 µM teniposide for 1 hour.[5]

-

Mitochondrial DNA Isolation: Harvest cells and isolate mitochondria using a differential centrifugation-based kit or protocol. Lyse mitochondria and extract mtDNA using proteinase K digestion followed by phenol:chloroform extraction and ethanol precipitation.

-

Restriction Digest: Digest 10 µg of isolated mtDNA with EcoRI overnight at 37°C.[5]

-

Agarose Gel Electrophoresis: Separate the digested DNA fragments on a 0.8% agarose gel.

-

Southern Transfer:

-

Depurinate the gel in 0.25 M HCl for 10-15 minutes.

-

Denature the DNA in the gel with denaturation solution for 30 minutes.

-

Neutralize the gel with neutralization solution for 30 minutes.

-

Transfer the DNA from the gel to a positively charged nylon membrane overnight via capillary action using 20x SSC buffer.

-

-

Hybridization:

-

UV crosslink the DNA to the membrane.

-

Pre-hybridize the membrane in hybridization buffer at 42°C for 2-4 hours.

-

Add the DIG-labeled mtDNA probe to fresh hybridization buffer and incubate with the membrane overnight at 42°C.

-

-

Detection:

-

Wash the membrane at increasing stringencies to remove unbound probe.

-

Block the membrane with blocking reagent.

-

Incubate with anti-DIG-AP antibody.

-

Wash to remove unbound antibody.

-

Apply chemiluminescent substrate and expose to X-ray film or a digital imager.

-

Real-Time PCR for Mitochondrial Gene Expression

This protocol is based on standard quantitative PCR methods and specifics from Bressan et al. (2007).[5][6]

Objective: To quantify the relative expression of mitochondrial genes (ATP6, CYTB, COX1) following this compound treatment.

Materials:

-

A2780 cells treated with 5 µM this compound for 15 and 24 hours.[6]

-

RNA isolation kit

-

Reverse transcription kit

-

SYBR Green or TaqMan-based real-time PCR master mix

-

Primers for ATP6, CYTB, COX1, and a housekeeping gene (e.g., GAPDH)

-

Real-time PCR instrument

Procedure:

-

RNA Isolation and cDNA Synthesis:

-

Harvest treated and untreated A2780 cells.

-

Isolate total RNA using a commercial kit according to the manufacturer's instructions.

-

Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

-

-

Real-Time PCR:

-

Prepare the real-time PCR reaction mix containing SYBR Green master mix, forward and reverse primers for the target or housekeeping gene, and cDNA template.

-

Perform the PCR in a real-time PCR instrument with a standard cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene in each sample.

-

Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).

-

Calculate the relative fold change in gene expression using the 2-ΔΔCt method.

-

Annexin V/PI Staining for Apoptosis Detection

This is a standard flow cytometry protocol adaptable for A2780 cells treated with this compound.[7]

Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment.

Materials:

-

A2780 cells treated with 5 µM this compound for 72 hours.[5]

-

Staurosporine (1 µM) as a positive control.[5]

-

Annexin V-FITC (or other fluorophore)

-

Propidium Iodide (PI)

-

1x Binding Buffer (10 mM HEPES/NaOH, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

Harvest both adherent and floating cells from the culture plates.

-

Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

-

Staining:

-

Resuspend the cell pellet in 1x Binding Buffer at a concentration of 1 x 106 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-